molecular formula C13H15N3O2 B8619722 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)butanoic acid

4-(1-Benzyl-1H-1,2,3-triazol-4-yl)butanoic acid

Cat. No. B8619722
M. Wt: 245.28 g/mol
InChI Key: OAWCYVBOWRJWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409895B2

Procedure details

Benzyl azide (2.82 ml, 21.18 mmol) was dissolved in tert-butanol (212 ml) and water (212 ml). Hex-5-ynoic acid (2.337 ml, 21.18 mmol) was added followed by copper (II) acetate (385 mg, 2.118 mmol) and sodium L-ascorbate (837 mg, 4.24 mmol) and the reaction mixture was stirred vigorously for 72 hrs. Sodium chloride (solid) was added to the reaction mixture followed by EtOAc (100 ml). The phases separated and the aqueous layer was further extracted with EtOAc. The organics phases were combined, dried over MgSO4 (anh), filtered and evaporated under reduced pressure to afford the title compound;
Quantity
2.82 mL
Type
reactant
Reaction Step One
Quantity
212 mL
Type
solvent
Reaction Step One
Quantity
2.337 mL
Type
reactant
Reaction Step Two
Quantity
837 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
212 mL
Type
solvent
Reaction Step Five
Quantity
385 mg
Type
catalyst
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]=[N+:9]=[N-:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11]([OH:18])(=[O:17])[CH2:12][CH2:13][CH2:14][C:15]#[CH:16].O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+].[Cl-].[Na+]>C(O)(C)(C)C.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.CCOC(C)=O>[CH2:1]([N:8]1[CH:16]=[C:15]([CH2:14][CH2:13][CH2:12][C:11]([OH:18])=[O:17])[N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5,8.9.10|

Inputs

Step One
Name
Quantity
2.82 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
212 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
2.337 mL
Type
reactant
Smiles
C(CCCC#C)(=O)O
Step Three
Name
Quantity
837 mg
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
212 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
385 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred vigorously for 72 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 (anh)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=NC(=C1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.